Cas no 916325-85-4 (5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid)

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid structure
916325-85-4 structure
Product Name:5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Numero CAS:916325-85-4
MF:C7H4BrN3O2
MW:242.029560089111
MDL:MFCD11040726
CID:1038139
PubChem ID:45480265
Update Time:2025-06-09

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
    • 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
    • 5-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBOXYLICACID
    • 1H-PYRAZOLO[3,4-B]PYRIDINE-3-CARBOXYLIC ACID, 5-BROMO-
    • AMPD00273
    • JSXAWNXOASHZLY-UHFFFAOYSA-N
    • 5433AC
    • PB17779
    • FCH1401576
    • AM86024
    • EN000618
    • ST1171147
    • AB1011624
    • AX8159746
    • AB0091900
    • 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (ACI)
    • AKOS015950009
    • AC-28850
    • DS-11313
    • MFCD11040726
    • DTXSID60670268
    • SCHEMBL4043643
    • EN300-1707067
    • CS-0037491
    • SY066150
    • J-516805
    • 916325-85-4
    • MDL: MFCD11040726
    • Inchi: 1S/C7H4BrN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11)
    • Chiave InChI: JSXAWNXOASHZLY-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C2C(=NC=C(C=2)Br)NN=1)O

Proprietà calcolate

  • Massa esatta: 240.94900
  • Massa monoisotopica: 240.94869g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 226
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 78.9
  • XLogP3: 1.4

Proprietà sperimentali

  • PSA: 78.87000
  • LogP: 1.41860

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Informazioni sulla sicurezza

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A029188059-1g
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
916325-85-4 98%
1g
$318.00 2023-08-31
Alichem
A029188059-5g
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
916325-85-4 98%
5g
$936.00 2023-08-31
ChemScence
CS-0037491-100mg
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
916325-85-4 ≥97.0%
100mg
$64.0 2022-04-26
ChemScence
CS-0037491-250mg
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
916325-85-4 ≥97.0%
250mg
$79.0 2022-04-26
ChemScence
CS-0037491-1g
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
916325-85-4 ≥97.0%
1G
$151.0 2022-04-26
ChemScence
CS-0037491-5g
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
916325-85-4 ≥97.0%
5G
$460.0 2022-04-26
TRC
B673943-50mg
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
916325-85-4
50mg
$ 50.00 2022-06-06
TRC
B673943-100mg
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
916325-85-4
100mg
$ 70.00 2022-06-06
TRC
B673943-500mg
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
916325-85-4
500mg
$ 295.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OR268-200mg
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
916325-85-4 98%
200mg
424.0CNY 2021-08-04

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium acetate ,  Bromine Solvents: Acetic acid ;  2 - 2.5 h, rt; 2.5 - 3 h, 110 - 115 °C
2.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  2 h, 100 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents
Stepanenko, Iryna N.; et al, Inorganic Chemistry, 2011, 50(22), 11715-11728

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Dimethylformamide ;  rt; 1 h, rt; 1 h, 45 °C
2.1 Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Methanol ,  Dimethylformamide ,  Triethylamine ;  8 h, 60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 95 °C
Riferimento
Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4) - A promising target for liver regeneration
Pfaffenrot, Bent; et al, European Journal of Medicinal Chemistry, 2021, 218,

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Methanol ,  Dimethylformamide ,  Triethylamine ;  8 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 95 °C
Riferimento
Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4) - A promising target for liver regeneration
Pfaffenrot, Bent; et al, European Journal of Medicinal Chemistry, 2021, 218,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 h, reflux
Riferimento
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as antitumor agents
Lin, Ronghui; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4297-4302

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  2 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents
Stepanenko, Iryna N.; et al, Inorganic Chemistry, 2011, 50(22), 11715-11728

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Raw materials

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Preparation Products

Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso